molecular formula C5H2BrF3N2 B1338456 5-Bromo-4-(trifluoromethyl)pyrimidine CAS No. 785777-88-0

5-Bromo-4-(trifluoromethyl)pyrimidine

Cat. No. B1338456
M. Wt: 226.98 g/mol
InChI Key: XQBMNXRFVINPTJ-UHFFFAOYSA-N
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Description

“5-Bromo-4-(trifluoromethyl)pyrimidine” is a chemical compound with the CAS Number: 785777-88-0. It has a molecular weight of 226.98 and its IUPAC name is 5-bromo-4-(trifluoromethyl)pyrimidine .


Molecular Structure Analysis

The InChI code for “5-Bromo-4-(trifluoromethyl)pyrimidine” is 1S/C5H2BrF3N2/c6-3-1-10-2-11-4(3)5(7,8)9/h1-2H and the InChI key is XQBMNXRFVINPTJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“5-Bromo-4-(trifluoromethyl)pyrimidine” is a liquid at room temperature. It has a density of 1.8±0.1 g/cm³. Its boiling point is 201.7±35.0 °C at 760 mmHg. The vapor pressure is 0.4±0.4 mmHg at 25°C. The enthalpy of vaporization is 42.0±3.0 kJ/mol. The flash point is 75.8±25.9 °C. The index of refraction is 1.471 .

Safety And Hazards

The safety information for “5-Bromo-4-(trifluoromethyl)pyrimidine” indicates that it is harmful if swallowed or inhaled and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

While specific future directions for “5-Bromo-4-(trifluoromethyl)pyrimidine” are not mentioned in the available resources, it is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

5-bromo-4-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2/c6-3-1-10-2-11-4(3)5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBMNXRFVINPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457278
Record name 5-bromo-4-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-(trifluoromethyl)pyrimidine

CAS RN

785777-88-0
Record name 5-bromo-4-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
5-Bromo-4-(trifluoromethyl)pyrimidine

Citations

For This Compound
2
Citations
M Schlosser, O Lefebvre, L Ondi - 2006 - Wiley Online Library
5‐Pyrimidyllithium species are fairly stable when the metal is flanked by two electron‐withdrawing substituents such as trifluoromethyl and chlorine or bromine. Thus, the corresponding …
L Ondi, O Lefebvre, M Schlosser - European journal of organic …, 2004 - Wiley Online Library
An expedient route to all three monobrominated and all three dibrominated isomers of 4‐(trifluoromethyl)pyrimidine, and to several other halogenated pyrimidines, is described. Key …

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